(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Chiral purity Quality assurance Enantiomeric excess

(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1967003-62-8) is a chiral, Boc-protected heterocyclic building block belonging to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine class. This scaffold is a privileged chemotype in medicinal chemistry, deployed as a core intermediate for ATP-competitive kinase inhibitors targeting ATR, RET, JAK, and casein kinase 1 D/E, as well as for hepatitis B virus (HBV) capsid assembly modulators.

Molecular Formula C12H19N3O2
Molecular Weight 237.30 g/mol
Cat. No. B8224191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Molecular FormulaC12H19N3O2
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C
InChIInChI=1S/C12H19N3O2/c1-9-7-15-10(5-6-13-15)8-14(9)11(16)17-12(2,3)4/h5-6,9H,7-8H2,1-4H3/t9-/m0/s1
InChIKeyDMKHMDWQRSPOAU-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: Chiral Intermediate for Kinase-Targeted Drug Discovery


(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1967003-62-8) is a chiral, Boc-protected heterocyclic building block belonging to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine class [1]. This scaffold is a privileged chemotype in medicinal chemistry, deployed as a core intermediate for ATP-competitive kinase inhibitors targeting ATR, RET, JAK, and casein kinase 1 D/E, as well as for hepatitis B virus (HBV) capsid assembly modulators [2][3]. The compound features a single stereogenic center at the 6-position with defined (S)-configuration, making it a critical input for structure-activity relationship (SAR) studies where enantiomeric configuration directly governs target engagement and pharmacological outcome [4].

Why the (S)-Enantiomer of tert-Butyl 6-Methyl-6,7-Dihydropyrazolo[1,5-a]Pyrazine-5(4H)-Carboxylate Cannot Be Interchanged with the (R)-Form or Racemate


Generic substitution of (S)-tert-butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate with its (R)-enantiomer (CAS 1639881-13-2) or the racemic mixture is pharmacochemically unsound due to documented enantiospecific potency divergence within this scaffold class. In the structurally cognate 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) series developed by Roche as HBV capsid assembly modulators, chiral resolution demonstrated that (6S)-configured isomers exhibit substantially higher antiviral activity than the corresponding (6R)-isomers [1]. This stereochemical preference is echoed in the tetrahydropyrazolo[1,5-a]pyrazine ATR inhibitor series, where the (6S)-methyl substitution is integral to maintaining the bioactive conformation within the kinase ATP-binding pocket [2]. Procuring the incorrect enantiomer or racemate introduces an uncontrolled variable that can confound SAR interpretation, reduce synthetic yield toward the active pharmaceutical ingredient, and necessitate costly chiral resolution steps downstream.

Quantitative Differentiation Evidence for (S)-tert-Butyl 6-Methyl-6,7-Dihydropyrazolo[1,5-a]Pyrazine-5(4H)-Carboxylate vs. Alternatives


Minimum Purity Specification: (S)-Enantiomer at 98% vs. (R)-Enantiomer at 95% from a Common Vendor

When sourced from the same specialty chemical supplier (AKSci), the (S)-enantiomer (CAS 1967003-62-8, cat. 6389DD) carries a minimum purity specification of 98%, whereas the (R)-enantiomer (CAS 1639881-13-2, cat. 8920EF) is supplied at a minimum purity of 95% . This 3-percentage-point differential in chemical purity directly translates to a lower impurity burden (≤2% vs. ≤5% total impurities) for the (S)-enantiomer, reducing the risk of confounding by-products in multi-step synthetic sequences. Higher input purity reduces the need for intermediate purification and improves overall mass balance in convergent synthetic routes.

Chiral purity Quality assurance Enantiomeric excess

Storage Stability: Room Temperature vs. Refrigerated Storage Requirements Between Enantiomers

The (S)-enantiomer is specified for long-term storage at room temperature, while the (R)-enantiomer from the same supplier requires long-term storage in a cool, dry place . This differential storage requirement implies superior ambient thermal stability for the (S)-configured compound, reducing cold-chain logistics costs for bulk procurement and simplifying inventory management in research settings without dedicated refrigerated storage capacity. The (S)-enantiomer's room-temperature stability is consistent with its intended use as a robust building block in parallel synthesis and library production workflows.

Long-term storage Chemical stability Logistics

Enantiospecific Pharmacological Activity: (6S)-Configuration Confers Superior Target Potency in DPPC-Class HBV Capsid Assembly Modulators

In a systematic chiral separation and pharmacological evaluation of 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) derivatives conducted by Lv et al. (2022), (6S)-cyclopropyl DPPC isomers (2f-1, 2f-3, 3k-1, 3k-3) were identified to be 'much more active than the corresponding (6R)-ones' in anti-HBV capsid assembly assays [1]. While the cyclopropyl substituent at the 6-position differs from the methyl group in the present compound, the stereoelectronic basis for (6S)-preference is grounded in the scaffold's interaction with the HBV core protein allosteric pocket, as corroborated by molecular modeling and particle gel assays in the same study. This establishes a class-level principle: the (6S) absolute configuration is pharmacophorically essential for target engagement within the DPPC/THPP chemotype, and the (S)-tert-butyl 6-methyl carboxylate serves as the appropriate chiral starting material for constructing (6S)-configured final compounds [2].

Enantioselectivity HBV capsid assembly modulator Structure-activity relationship

Scaffold Precedent in Kinase Inhibitor Drug Discovery: The (6S)-Methyl Substituent is Integral to ATR and JAK Inhibitor Pharmacophores

The (6S)-configured tetrahydropyrazolo[1,5-a]pyrazine scaffold with a methyl substituent at the 6-position is a direct synthetic precursor to the core of multiple clinical-stage and preclinical kinase inhibitor programs. Barsanti et al. (2015) disclosed structure-based design of highly potent and selective ATR inhibitors built on this scaffold, where the chiral methyl group at the 6-position contributes to the optimal fit within the ATP-binding site [1]. Separately, US Patent US20200291039A1 claims 4,6-substituted-pyrazolo[1,5-a]pyrazines as JAK kinase inhibitors, with the (6S)-methyl-substituted core appearing as a key intermediate in multiple exemplified compounds [2]. A patent search identifies this scaffold in RET kinase inhibitor patents (JP2020506902A) as well [3]. The (S)-tert-butyl 6-methyl carboxylate is thus not merely a general building block but a gatekeeper intermediate for accessing multiple therapeutically validated kinase inhibitor chemotypes.

Kinase inhibitor ATR inhibitor JAK inhibitor Medicinal chemistry

Optimal Procurement and Application Scenarios for (S)-tert-Butyl 6-Methyl-6,7-Dihydropyrazolo[1,5-a]Pyrazine-5(4H)-Carboxylate


HBV Capsid Assembly Modulator (CAM) Lead Optimization Programs Requiring (6S)-Configured DPPC Intermediates

For medicinal chemistry teams pursuing next-generation HBV capsid assembly modulators based on the DPPC or THPP scaffold, the (S)-enantiomer is the mandatory chiral building block. The Lv et al. (2022) study established that (6S)-configured DPPC isomers are substantially more potent than (6R)-isomers in anti-HBV activity [1]. The compound serves as the Boc-protected precursor; deprotection yields the free (6S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine amine for subsequent carboxamide coupling or sulfonylation. Its 98% purity specification reduces the risk of carrying forward diastereomeric impurities that would require late-stage chiral separation .

ATR or JAK Kinase Inhibitor Medicinal Chemistry: Stereochemically Defined Core Intermediate

The (S)-6-methyl tetrahydropyrazolo[1,5-a]pyrazine core is a privileged kinase inhibitor scaffold, as demonstrated in the ATR inhibitor series by Barsanti et al. (2015) [2] and in JAK inhibitor patents (US20200291039A1) [3]. Procurement of the (S)-enantiomer with defined stereochemistry enables the construction of target compounds with the correct absolute configuration at the C-6 position, which is essential for maintaining the vector of the methyl substituent within the kinase hinge-binding region. The room-temperature storage simplifies inventory for hit-to-lead and lead optimization workflows where multiple analogs are synthesized in parallel.

Chiral Building Block Library Construction for Diversity-Oriented Synthesis

The compound is an ideal entry for constructing a focused library of chiral 6-substituted tetrahydropyrazolo[1,5-a]pyrazines. The Boc group can be selectively removed under mild acidic conditions to reveal the secondary amine at N-5 for diversification via amide bond formation, reductive amination, or sulfonylation, while the (S)-methyl group at C-6 remains configurationally stable [4]. Its higher purity (98%) and room-temperature storage advantage over the (R)-enantiomer make it the preferred scaffold for parallel library synthesis where batch-to-batch consistency is critical.

Asymmetric Synthesis Methodology Development and Chiral HPLC Method Validation

The compound serves as a well-characterized chiral reference standard for developing and validating enantioselective synthetic routes to pyrazolo[1,5-a]pyrazine derivatives. Its defined (S)-configuration, confirmed by the canonical SMILES C[C@H]1CN2N=CC=C2CN1C(=O)OC(C)(C)C , makes it suitable for use as an authentic standard in chiral HPLC method development aimed at quantifying enantiomeric excess in reaction optimization studies or in-process control for scale-up synthesis.

Quote Request

Request a Quote for (S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.